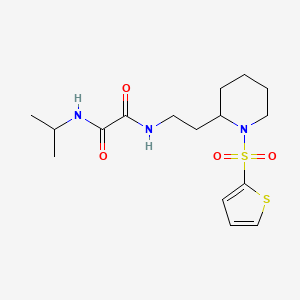

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene sulfonyl group attached to a piperidine ring and an isopropyl substituent on the oxalamide backbone. The thiophene sulfonyl moiety may influence metabolic stability and binding affinity compared to phenyl or pyridyl analogs.

Properties

IUPAC Name |

N'-propan-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S2/c1-12(2)18-16(21)15(20)17-9-8-13-6-3-4-10-19(13)25(22,23)14-7-5-11-24-14/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMWLFMVZXHJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which is achieved through the reaction of thiophene-2-sulfonyl chloride with piperidine under basic conditions.

Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent to introduce the isopropyl group.

Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Research: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxalamides with modifications in the N1 and N2 substituents. Below is a comparative analysis with key analogs:

| Compound | N1 Substituent | N2 Substituent | Key Functional Groups | Molecular Weight | CAS Number | Reported Use |

|---|---|---|---|---|---|---|

| N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (Target) | Isopropyl | 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl | Thiophene sulfonyl, piperidine | ~399.5 | Not provided | Potential flavoring/pharma |

| N1-allyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | Allyl | 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl | Thiophene sulfonyl, piperidine | 385.5 | 898415-84-4 | Research compound |

| N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101) | 2-Methoxy-4-methylbenzyl | 2-(pyridin-2-yl)ethyl | Pyridyl, methoxybenzyl | Not provided | 4231 | Flavoring agent (umami) |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) | 2,4-Dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Pyridyl, dimethoxybenzyl | Not provided | 745047-53-4 | Umami flavor enhancer |

| N1-(4-Methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | 4-Methoxyphenethyl | 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl | Thiophene sulfonyl, methoxyphenethyl | Not provided | 898368-84-8 | Research compound |

Key Findings from Research

Metabolism and Toxicity: Oxalamides with pyridyl or benzyl substituents (e.g., S336) exhibit low toxicity, with a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day in rats and high margins of safety (>33 million) for flavoring applications .

Biological Activity

Overview

N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine ring, a thiophene sulfonyl group, and an oxalamide moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.52 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the thiophene sulfonyl group is believed to enhance its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to significant therapeutic effects, particularly in the context of cancer and inflammatory diseases.

Inhibitory Effects

Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases, which are critical in cell signaling pathways. For instance, studies have shown that derivatives of thiophene and piperidine can inhibit certain kinases involved in tumor progression and inflammation.

Anticancer Activity

This compound has been investigated for its potential role in cancer therapy. The compound's ability to inhibit specific kinases suggests it could be effective against various cancer types by disrupting the signaling pathways that promote cell proliferation and survival.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. By targeting enzymes involved in inflammatory processes, it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar thiophene derivatives inhibit tumor growth in xenograft models. |

| Study 2 | Showed anti-inflammatory effects in vitro by reducing cytokine production in macrophages. |

| Study 3 | Identified specific kinase targets through molecular docking studies, confirming binding interactions with the compound. |

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions and coupling reactions under controlled conditions. Key methods include:

- Reagents : Isopropyl pyrazole derivatives and thiophene sulfonamide.

- Conditions : Specific temperature, solvent choice (e.g., DMSO), and catalysts are crucial for optimizing yield and purity.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.